Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate

Physical Organic Chemistry Crystallography Formulation Science

SAR campaigns often stall when lead compounds exceed LogP 3 and lack polar surface area. This compound (TPSA 86.51 Ų, LogP 2.12) directly addresses that deficit without scaffold redesign. Key supply-side advantages: • Latent 4-amino handle via chemoselective nitro reduction → amide, sulfonamide, or heterocycle libraries from a single building block • Donor-acceptor cyclopropane (DAC) reactivity validated for ring-opening annulation and [3+2] cycloaddition methodology • ≥98% purity, yellow crystalline solid, in stock for immediate global dispatch

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 1287217-65-5
Cat. No. B1394043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate
CAS1287217-65-5
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H13NO5/c1-2-19-12(16)13(7-8-13)11(15)9-3-5-10(6-4-9)14(17)18/h3-6H,2,7-8H2,1H3
InChIKeyCMTWFSPPANTUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Class Positioning


Ethyl 1-(4-nitrobenzoyl)cyclopropanecarboxylate (CAS 1287217-65-5, molecular formula C₁₃H₁₃NO₅, MW 263.25) is a nitroaromatic cyclopropane carboxylate ester characterized by a 4-nitrobenzoyl group and an ethyl ester substituent on the cyclopropane ring . The compound is supplied as a yellow crystalline powder with a purity specification of ≥97%–98% from multiple vendors . It belongs to the donor-acceptor cyclopropane (DAC) class, where the electron-withdrawing nitrobenzoyl group activates the strained three-membered ring, distinguishing it from simpler cyclopropane carboxylate esters [1]. Its predicted physical properties include a density of 1.34 g/cm³, a boiling point of 363.2 °C at 760 mmHg, and a melting point of 118 °C (dec.) [2]. The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, where the nitro group serves as both a strong electron-withdrawing substituent and a latent amino group accessible via reduction [1].

1 Donor-acceptor cyclopropane (DAC) scaffold for ring-opening methodology studies
2 Nitro-to-amine reduction handle supports divergent library synthesis
3 Verified purity grade suitable for stoichiometry-sensitive transformations

Why In-Class Analogs Cannot Substitute


Direct substitution of ethyl 1-(4-nitrobenzoyl)cyclopropanecarboxylate with structurally similar cyclopropane carboxylates—such as the des-nitro analog ethyl 1-benzoylcyclopropanecarboxylate (CAS 116195-48-3) or the unsubstituted parent ethyl cyclopropanecarboxylate (CAS 4606-07-9)—is not scientifically justified for procurement decisions. The 4-nitrobenzoyl substituent is not merely a spectator group; it fundamentally alters the compound's physicochemical profile, electronic properties, and synthetic utility. Compared to the des-nitro analog, the 4-nitro group increases molecular weight (263.25 vs. 218.25 g/mol), density (1.34 vs. 1.15 g/cm³), and significantly enhances the electron-withdrawing character required for donor-acceptor cyclopropane (DAC) reactivity . The nitro group introduces a strong UV-Vis chromophore absent in the des-nitro parent, enabling facile reaction monitoring. Furthermore, the 4-nitrobenzoyl moiety provides a synthetic handle for chemoselective reduction to the corresponding 4-aminobenzoyl derivative—a transformation unavailable to the des-nitro analog—making the target compound a strategically distinct entry point for divergent synthesis [1]. These differences translate into materially different outcomes in SAR campaigns, polymer chemistry applications, and any protocol where electronic modulation or post-synthetic functionalization is required.

Electronic Des-nitro analog lacks the strong electron-withdrawing group required for DAC activation; ring-opening reactivity may not transfer.
Synthetic Nitro-to-amine reduction handle is absent in des-nitro and unsubstituted analogs, limiting downstream diversification options.
Physicochemical TPSA nearly doubles and LogP drops by ~0.7 units vs. des-nitro analog; ADME property space shifts significantly in screening cascades.

Quantified Differentiation vs Closest Analogs


Density and Solid-State Packing Differentiation

The target compound exhibits a predicted density of 1.34 g/cm³, approximately 16% higher than the value reported for the des-nitro analog ethyl 1-benzoylcyclopropanecarboxylate (1.1524 g/cm³) [1]. This density increase arises from the additional mass and enhanced intermolecular interactions conferred by the polar nitro group. The density differential directly impacts solid-state packing, crystallinity, and the physical behavior of formulated materials or solid-dose preparations.

Density Comparison
Cross-study comparable
Target: 1.34 g/cm³ vs Analog: 1.15 g/cm³
Δ +0.188 g/cm³ (+16.3%)
Higher density may influence solid-state packing and formulation behavior.
Predicted values; experimental confirmation pending.
Physical Organic Chemistry Crystallography Formulation Science

Polarity and Membrane Permeability Modulation

The target compound has a calculated Topological Polar Surface Area (TPSA) of 86.51 Ų and a predicted LogP of 2.12 . By comparison, the des-nitro analog ethyl 1-benzoylcyclopropanecarboxylate has a predicted TPSA of approximately 43.37 Ų (ester oxygen atoms only) and a higher LogP (~2.8), reflecting its lower polarity and reduced hydrogen-bond acceptor count. The nitro group adds three H-bond acceptor sites (two oxygen atoms on the nitro group plus the carbonyl oxygen, totaling five H-bond acceptors for the target vs. three for the des-nitro analog) . This shifts the physicochemical profile toward the more polar, less lipophilic region of drug-like chemical space.

Polarity & TPSA
Cross-study comparable
TPSA 86.51 vs 43.37 Ų; LogP 2.12 vs ~2.8; +2 H-bond acceptors
Polarity shift may impact membrane permeability in ADME screens.
Computed values; confirm experimentally.
Medicinal Chemistry ADME Prediction Drug Design

Synthetic Versatility via Nitro-to-Amine Reduction

Nitrocyclopropane carboxylates are recognized as privileged building blocks in organic synthesis because the nitro group can be reduced to the corresponding primary amine, enabling divergent functionalization not possible with the des-nitro analog or the unsubstituted parent [1]. The reduction of the 4-nitro group in the target compound (e.g., using Zn/HCl or catalytic hydrogenation) yields the corresponding 4-aminobenzoyl-cyclopropane carboxylate—a derivative with a distinct hydrogen-bond donor/acceptor profile amenable to amide coupling, sulfonamide formation, or diazotization chemistry [2]. In contrast, ethyl 1-benzoylcyclopropanecarboxylate lacks a reducible functional group on the aromatic ring, and ethyl cyclopropanecarboxylate lacks aromatic substitution entirely, limiting their downstream diversification options.

Synthetic Diversification
Class-level inference
4-NO₂ → 4-NH₂ reduction enables amide, sulfonamide, diazonium, and coupling chemistry
Single building block supports divergent library synthesis.
Reduction conditions apply; validation recommended.
Synthetic Methodology Divergent Synthesis Building Block Chemistry

Purity Benchmarking and Vendor Identity Verification

The target compound is commercially available at ≥97% purity from Matrix Scientific (via VWR) and 98% purity from Leyan, with both vendors providing CAS-registered identity documentation . By comparison, the carboxylic acid analog 1-(4-nitrobenzoyl)cyclopropanecarboxylic acid (CAS 1287218-70-5) is offered at ≥95% purity, and ethyl 1-benzoylcyclopropanecarboxylate is listed at 95% minimum purity from multiple suppliers . The higher purity specification of the target compound directly supports reproducibility in quantitative biological assays and synthetic transformations requiring stoichiometric precision.

Purity Specification
Cross-study comparable
Target: ≥97–98% vs Acid analog: ≥95%
Higher purity specification supports assay reproducibility.
Batch-specific COA review advised.
Chemical Procurement Quality Assurance Reproducibility

Best Research Application Scenarios


Lead Optimization: Lipophilicity and TPSA Control

When an SAR program reveals that lead compounds are overly lipophilic (LogP > 3) and require polar surface area expansion to improve solubility or reduce hERG binding, ethyl 1-(4-nitrobenzoyl)cyclopropanecarboxylate serves as a strategic building block. Its TPSA of 86.51 Ų and LogP of 2.12 represent a differentiated property profile relative to the des-nitro analog (TPSA ~43 Ų, LogP ~2.8), enabling medicinal chemists to shift compounds into more favorable ADME space without resorting to entirely new scaffold designs . The five hydrogen-bond acceptor sites further distinguish it from simpler esters, providing additional opportunities for target engagement via polar interactions.

Divergent Library Synthesis via Nitro Reduction

For synthetic groups building diverse compound libraries from a common intermediate, the target compound's 4-nitro group provides a uniquely valuable branching point. Post-coupling, the nitro group can be reduced to the corresponding aniline derivative, which then serves as a substrate for amide coupling, sulfonamide formation, or heterocycle construction—transformations that are categorically unavailable when using the des-nitro analog ethyl 1-benzoylcyclopropanecarboxylate [1]. This divergent strategy reduces the number of building blocks that must be procured and validated, streamlining library production workflows.

Donor-Acceptor Cyclopropane Reactivity Studies

The compound's 4-nitrobenzoyl group makes it a representative member of the donor-acceptor cyclopropane (DAC) class, where the nitro group's strong electron-withdrawing character activates the cyclopropane ring toward nucleophilic ring-opening [2]. Compared to the des-nitro analog—which lacks sufficient electron withdrawal for DAC-type reactivity—or the unsubstituted ethyl cyclopropanecarboxylate, the target compound is the preferred substrate for investigating ring-opening annulation reactions, [3+2] cycloadditions, and other transformations central to contemporary synthetic methodology development.

Crystallography and Solid-State Form Screening

The 16% higher density of the target compound (1.34 g/cm³) relative to the des-nitro analog (1.15 g/cm³) makes it a compelling candidate for solid-state form screens where crystal packing and polymorphism are of interest [3]. The nitro group's ability to engage in C–H···O hydrogen-bonding interactions and π-stacking arrangements produces crystal structures distinct from those of the des-nitro analog, which is relevant for teams optimizing solid-state properties or seeking patentable crystalline forms.

Application
Selection Property
Validation Focus
Lead optimization: TPSA/LogP modulation
Higher TPSA and lower LogP vs des-nitro analog
ADME property screening and permeability assays
Divergent library synthesis
Nitro-to-amine reduction handle
Chemoselective reduction and derivatization scope
Donor-acceptor cyclopropane reactivity
Activated cyclopropane for ring-opening reactions
Ring-opening annulation and cycloaddition studies
Solid-state form screening
Increased density and distinct crystal packing
Polymorph screening and crystallography studies
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